molecular formula C15H13N3O2 B1236910 2-(1-ethyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid CAS No. 956364-45-7

2-(1-ethyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid

Cat. No.: B1236910
CAS No.: 956364-45-7
M. Wt: 267.28 g/mol
InChI Key: RISILWSTJFAVEB-UHFFFAOYSA-N
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Description

2-(1-Ethyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid is a heterocyclic compound that features both quinoline and pyrazole moieties. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both quinoline and pyrazole rings in its structure allows for diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-ethyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid typically involves the condensation of a quinoline derivative with a pyrazole derivative. One common method includes the cyclization of a suitable precursor under acidic or basic conditions, followed by functional group modifications to introduce the carboxylic acid moiety .

Industrial Production Methods: Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize catalytic processes and environmentally benign solvents to minimize waste and reduce production costs .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the quinoline ring, potentially converting it to a dihydroquinoline derivative.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted quinoline and pyrazole derivatives, which can exhibit different physical and chemical properties .

Scientific Research Applications

2-(1-Ethyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1-ethyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline and pyrazole rings can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, which can modulate the activity of the target molecules. These interactions can lead to the inhibition or activation of biological pathways, resulting in the compound’s observed effects .

Comparison with Similar Compounds

  • 2-(1-Methyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid
  • 2-(1-Phenyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid
  • 2-(1-Benzyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid

Comparison: Compared to its similar compounds, 2-(1-ethyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid is unique due to the presence of the ethyl group on the pyrazole ring. This structural difference can influence its chemical reactivity, biological activity, and physical properties. For example, the ethyl group may enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .

Properties

IUPAC Name

2-(1-ethylpyrazol-4-yl)quinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2/c1-2-18-9-10(8-16-18)14-7-12(15(19)20)11-5-3-4-6-13(11)17-14/h3-9H,2H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RISILWSTJFAVEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C2=NC3=CC=CC=C3C(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301323573
Record name 2-(1-ethylpyrazol-4-yl)quinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301323573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

37.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24787247
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

956364-45-7
Record name 2-(1-ethylpyrazol-4-yl)quinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301323573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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